molecular formula C7H11NOS B1613491 S-(4-Cyanobutyl)thioacetate CAS No. 252949-42-1

S-(4-Cyanobutyl)thioacetate

Cat. No. B1613491
M. Wt: 157.24 g/mol
InChI Key: QZCVGPWTKIYEIZ-UHFFFAOYSA-N
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Description

“S-(4-Cyanobutyl)thioacetate” is a chemical compound with the empirical formula C7H11NOS . Its synonyms include “5-(Acetylsulfanyl)-pentanenitrile”, “S-(4-Cyanobutyl)ethanethioate”, and "Thiolacetylpentanenitrile" . It has a molecular weight of 157.23 g/mol .


Molecular Structure Analysis

The SMILES string for “S-(4-Cyanobutyl)thioacetate” is CC(=O)SCCCCC#N . This indicates that the molecule consists of a thioacetate group (SCC=O) attached to a 4-cyanobutyl group (CCCCC#N).


Physical And Chemical Properties Analysis

“S-(4-Cyanobutyl)thioacetate” is a liquid at room temperature . It has a refractive index of 1.487 and a density of 1.057 g/mL at 25 °C .

Scientific Research Applications

Molecular Rectification

S-(4-Cyanobutyl)thioacetate derivatives exhibit promising applications in molecular rectification. Thioacetic acid S-derivatives form self-assembled monolayers on gold, showing asymmetric current–voltage characteristics due to molecular rectification (Ashwell, Hamilton, & High, 2003).

RNA Labeling and Purification

The chemical labeling and purification of RNA, particularly 4-thiouridine-containing RNA, can be enhanced using methanethiosulfonate (MTS) reagents. These reagents form disulfide bonds more efficiently than traditional methods, improving yields and reducing biases in RNA enrichment (Duffy et al., 2015).

Biofuel Production

In the field of biofuels, S-(4-Cyanobutyl)thioacetate derivatives are instrumental in constructing synthetic pathways in cyanobacteria for isopropanol production. By integrating enzyme-coding genes into cyanobacteria genomes, these derivatives facilitate the direct conversion of carbon dioxide and light into isopropanol (Kusakabe et al., 2013).

Antimicrobial Agents

S-(4-Cyanobutyl)thioacetate-related compounds show potential as antimicrobial agents. Derivatives incorporating sulfamoyl moieties have been synthesized and evaluated for their antibacterial and antifungal activities, displaying promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Activity

Compounds derived from S-(4-Cyanobutyl)thioacetate show significant anticancer activities. S-glycosyl and S-alkyl derivatives of thiopyrimidine have been synthesized and screened for their cytotoxic effects against various cancer cell lines (Saad & Moustafa, 2011).

Safety And Hazards

“S-(4-Cyanobutyl)thioacetate” is classified as Acute Tox. 4 for oral, dermal, and inhalation toxicity . The hazard statements H302, H312, and H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

properties

IUPAC Name

S-(4-cyanobutyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCVGPWTKIYEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621842
Record name S-(4-Cyanobutyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-Cyanobutyl)thioacetate

CAS RN

252949-42-1
Record name S-(4-Cyanobutyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252949-42-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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